![molecular formula C22H16N2OS B2956435 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide CAS No. 391229-68-8](/img/structure/B2956435.png)

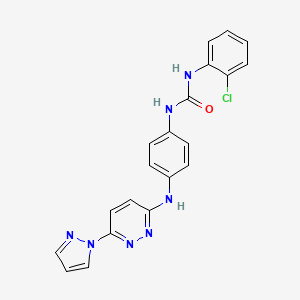

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

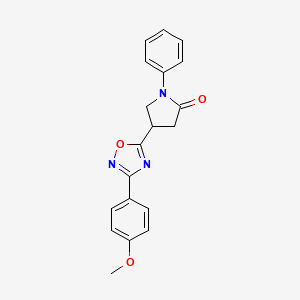

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” is a chemical compound with the molecular formula C21H20N2O3S . It has a molecular weight of 380.47 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the compound’s molecular structure .Physical And Chemical Properties Analysis

“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide” has a molecular weight of 380.5 g/mol . It has a topological polar surface area of 88.7 Ų and a complexity of 520 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Anti-Cancer Properties

- A study demonstrated the synthesis of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide and their effectiveness as antiproliferative agents against melanoma cell lines. Specifically, compounds with 1,4-dihydronaphthoquinone exhibited significant anticancer activity, suggesting their potential as anti-melanoma agents (Aly et al., 2020).

Corrosion Inhibition

- Research into quinoxaline derivatives, which are structurally similar to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed that these compounds are effective corrosion inhibitors for mild steel in acidic mediums. This suggests potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).

Antimicrobial Activity

- A series of derivatives including 1,4-naphthoquinone, which shares a structural motif with N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, were synthesized and showed promising antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Tandon et al., 2006).

Material Science Applications

- A study focused on the synthesis of poly(naphtho[2,3-c]thiophene), a compound structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide. The study suggested its application in conducting polymers, potentially useful in electronic devices (Ikenoue, 1990).

Antihyperglycemic Activity

- Research into derivatives of thiazolidin-5-ylacetic acid, structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide, showed potential antihyperglycemic activity. This could pave the way for new treatments for diabetes-related conditions (Imran et al., 2009).

Photocatalysis and Chemical Synthesis

- A recent study demonstrated the use of compounds related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide in photocatalytic reactions, highlighting their potential in organic synthesis and environmental applications (Gan et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide might also interact with similar targets.

Mode of Action

It is known that similar compounds can disrupt mycobacterial energetics . This disruption could involve the inhibition of key enzymes or transporters, leading to an energy imbalance within the bacterial cell.

Biochemical Pathways

Given its potential effect on mycobacterial energetics, it may impact pathways related to energy production and utilization within the bacterial cell .

Result of Action

Based on the reported effects of similar compounds, it may lead to an energy imbalance within the bacterial cell, potentially inhibiting growth and proliferation .

Propriétés

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c25-21(18-11-5-8-14-6-1-3-9-16(14)18)24-22-23-20-17-10-4-2-7-15(17)12-13-19(20)26-22/h1-11H,12-13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHHSZZNKLYXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)

![N-[4-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2956369.png)

![N-(3-ethylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2956373.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)